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Compound of Interest

Compound Name: (+)-Lycopsamine

Cat. No.: B1675737 Get Quote

An In-depth Examination of a Prevalent Pyrrolizidine Alkaloid in the Boraginaceae Family

Introduction
(+)-Lycopsamine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites widely

distributed throughout the plant kingdom, with a significant presence in the Boraginaceae

family.[1][2] These compounds are infamous for their hepatotoxicity, posing a considerable risk

to both livestock and humans through the consumption of contaminated plants and derived

food products like honey and milk.[1][3] Despite their toxicity, certain PAs, including (+)-
lycopsamine, have garnered interest for their potential pharmacological activities, such as

anticancer and anti-inflammatory properties.[4][5] This technical guide provides a

comprehensive overview of (+)-lycopsamine, focusing on its biosynthesis, distribution within

the Boraginaceae, detailed experimental protocols for its study, and its molecular mechanisms

of action. This document is intended for researchers, scientists, and professionals in the fields

of natural product chemistry, toxicology, and drug development.

Chemical Profile
Chemical Formula: C₁₅H₂₅NO₅[6][7]

Molecular Weight: 299.36 g/mol [6][7]

IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-

hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[6]
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CAS Number: 10285-07-1[6]

Structure: (+)-Lycopsamine is an ester alkaloid composed of a necine base, retronecine,

and a necic acid, viridifloric acid.[8] The presence of a 1,2-unsaturated necine base is a key

structural feature responsible for its toxicity.[9] It often co-occurs with its N-oxide derivative,

(+)-lycopsamine N-oxide, which is considered a less toxic precursor that can be converted

to the toxic form in the liver.[3][10]

Distribution and Quantification in Boraginaceae
(+)-Lycopsamine and its N-oxide are found in numerous species within the Boraginaceae

family. The concentration of these alkaloids can vary significantly depending on the plant

species, the specific organ, and developmental stage.[10][11] The following tables summarize

quantitative data from various studies.

Table 1: Concentration of (+)-Lycopsamine and its N-oxide in select Symphytum species.

Species Plant Part Compound
Concentration
(µg/g dry
weight)

Analytical
Method

Symphytum

officinale

(Comfrey)

Roots
Lycopsamine N-

oxide
370 - 1610 LC-MS/MS

Symphytum

officinale

(Comfrey)

Leaves
Lycopsamine N-

oxide
26 - 110 LC-MS/MS

Symphytum x

uplandicum
- Lycopsamine Present -

Symphytum

tuberosum
-

Echimidine

(related PA)
Present -

Table 2: Concentration of (+)-Lycopsamine and related PAs in other Boraginaceae species.
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Species Plant Part Compound(s)
Concentration
(µg/g)

Analytical
Method

Arnebia

euchroma
-

Lycopsamine N-

oxide
6.93–111.75 UHPLC-MS/MS

Arnebia guttata -
Intermedine N-

oxide (isomer)
185.63–319.85 UHPLC-MS/MS

Lithospermum

erythrorhizon
-

Echimidine N-

oxide (related

PA)

28.47–238.79 UHPLC-MS/MS

Heliotropium

indicum
Inflorescences Total PAs

>70% of total

plant alkaloids
GC-MS

Borago officinalis

(Borage)
Seeds Lycopsamine Minute amounts -

Biosynthesis of (+)-Lycopsamine
The biosynthesis of lycopsamine-type pyrrolizidine alkaloids is a complex process that

originates from amino acid metabolism. The core pathway involves the formation of the necine

base from polyamines, followed by esterification with a necic acid.

Caption: Biosynthesis of (+)-Lycopsamine from precursors.

The initial step, catalyzed by homospermidine synthase (HSS), is the formation of

homospermidine from putrescine and spermidine.[10] Homospermidine is then oxidized and

cyclized to form the initial necine base, trachelanthamidine, which is further converted to

retronecine.[6] Separately, the necic acid moiety, viridifloric acid, is derived from the amino acid

L-isoleucine.[8] Finally, retronecine and viridifloric acid undergo esterification to form (+)-
lycopsamine, which can then be N-oxidized to (+)-lycopsamine N-oxide.[6]

Experimental Protocols
Extraction and Purification of (+)-Lycopsamine from
Plant Material
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The following is a generalized protocol for the extraction and purification of (+)-lycopsamine
and its N-oxide from Boraginaceae plant material, primarily based on methods for Symphytum

officinale.

Sample Preparation:

Air-dry the plant material (e.g., roots, leaves) at room temperature.

Grind the dried material into a fine powder.

Extraction:

Weigh approximately 10 g of the powdered plant material.

Macerate the powder with 100 mL of methanol at room temperature for 24 hours.

Filter the extract and repeat the extraction process on the residue two more times.

Combine the methanolic extracts and evaporate to dryness under reduced pressure to

obtain a crude extract.

Acid-Base Partitioning:

Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.

Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal

compounds. Discard the ether layers.

Make the aqueous layer alkaline (pH 9-10) by adding concentrated ammonium hydroxide.

Extract the alkaloids from the alkaline solution with 3 x 50 mL of chloroform.

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

Evaporate the chloroform to yield the crude alkaloid fraction.

Purification (Column Chromatography):

Prepare a silica gel column.
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Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

Apply the dissolved sample to the column.

Elute the column with a gradient of chloroform-methanol (e.g., starting with 100%

chloroform and gradually increasing the methanol concentration).

Collect fractions and monitor by thin-layer chromatography (TLC) using a Dragendorff's

reagent for visualization of alkaloids.

Combine fractions containing (+)-lycopsamine.

Quantification by High-Performance Liquid
Chromatography-Tandem Mass Spectrometry (HPLC-
MS/MS)
This protocol outlines the analytical procedure for the quantification of (+)-lycopsamine.

Sample Preparation for Analysis:

Accurately weigh about 1 g of powdered plant material.

Extract with 10 mL of 0.05 M sulfuric acid in an ultrasonic bath for 30 minutes.

Centrifuge the mixture and collect the supernatant.

Repeat the extraction on the residue.

Combine the supernatants and pass through a conditioned C18 solid-phase extraction

(SPE) cartridge.

Wash the cartridge with water.

Elute the alkaloids with methanol.

Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile

phase.
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Instrumentation and Conditions:

HPLC System: A standard HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8

µm).

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile

phase B (e.g., 0.1% formic acid in acetonitrile).

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-

product ion transitions for (+)-lycopsamine and its N-oxide.

Quantification:

Prepare a calibration curve using certified reference standards of (+)-lycopsamine.

Analyze the prepared samples and quantify the concentration based on the calibration

curve.

Caption: General workflow for (+)-Lycopsamine analysis.

Biological Activities and Signaling Pathways
The primary biological activity of (+)-lycopsamine is its hepatotoxicity, which is a consequence

of its metabolic activation in the liver to reactive pyrrolic esters. These metabolites can form

adducts with cellular macromolecules, leading to cell damage and apoptosis.[12]

Recent studies have also highlighted the potential of (+)-lycopsamine as an anticancer agent.

It has been shown to induce apoptosis and autophagy in human lung cancer cells.[4]

Lycopsamine-Induced Apoptosis Signaling Pathway
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The cytotoxic effects of (+)-lycopsamine are mediated through the induction of apoptosis,

involving both the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.

Caption: Lycopsamine-induced apoptosis signaling pathway.

Exposure to (+)-lycopsamine leads to an increase in reactive oxygen species (ROS), which in

turn causes mitochondrial dysfunction.[9] This is characterized by the upregulation of the pro-

apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the

release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the

executioner caspase-3.[9]

Simultaneously, (+)-lycopsamine induces ER stress, activating the PERK/eIF2α/ATF4/CHOP

signaling cascade, which is another pathway that converges on the induction of apoptosis.[9]

[12]

Conclusion
(+)-Lycopsamine is a significant secondary metabolite in the Boraginaceae family with dual

implications. Its inherent toxicity necessitates careful monitoring and regulation in food and

herbal products. Conversely, its pro-apoptotic and other biological activities present

opportunities for drug discovery and development. This guide provides a foundational resource

for researchers, offering a summary of its chemical properties, distribution, biosynthesis, and

detailed methodologies for its study, thereby facilitating further investigation into this important

natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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